Computationally Predicted Antimalarial Target Engagement vs. Closest PfPMT Inhibitor Analogs
Docking studies on the PfPMT (phosphoethanolamine methyltransferase) target demonstrate that the (3S)-1-(4-hydroxyphenyl)-N-[(2S)-1-[[2-(1H-indol-3-yl)ethyl]amino]-1-oxopropan-2-yl]-5-oxopyrrolidine-3-carboxamide analog (ZINC12882412) engages key tyrosine residues in the phosphatidylcholine binding site with an in vitro IC₅₀ of 2.1 µM against P. falciparum. [1] While no experimental IC₅₀ is yet published for the target compound, its 2-methylquinolin-5-yl substituent is predicted to occupy a larger, more hydrophobic subsite within the PfPMT active site relative to the indole-containing comparator, suggesting stronger binding enthalpy and improved selectivity over human methyltransferases. [1]
| Evidence Dimension | Antimalarial target (PfPMT) engagement |
|---|---|
| Target Compound Data | Predicted binding pose via molecular docking (data not yet publicly available) |
| Comparator Or Baseline | ZINC12882412 (IC₅₀ = 2.1 µM against P. falciparum) |
| Quantified Difference | Qualitative improvement in hydrophobic complementarity expected based on larger quinoline scaffold |
| Conditions | In silico docking against PfPMT crystal structure; comparator IC₅₀ measured in P. falciparum growth assay |
Why This Matters
Procurement of the target compound enables empirical validation of the hypothesized potency gain driven by the 2-methylquinolin-5-yl moiety, a prerequisite for advancing a novel antimalarial chemotype.
- [1] Singh, J.; Mansuri, R.; Vijay, S.; Sahoo, G.C.; Sharma, A.; Kumar, M. Docking predictions based Plasmodium falciparum phosphoethanolamine methyl transferase inhibitor identification and in-vitro antimalarial activity analysis. BMC Chem. 2019, 13, 43. View Source
